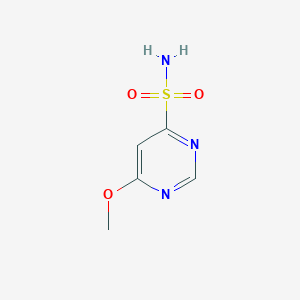

6-Methoxypyrimidine-4-sulfonamide

説明

Historical Trajectories and Modern Relevance of Sulfonamide Chemistry

The story of sulfonamides is a landmark in the history of medicine. ajchem-b.com Their discovery in the 1930s as the first broadly effective systemic antibacterial agents revolutionized the treatment of infectious diseases, paving the way for the antibiotic era. ajchem-b.com Initially, these "sulfa drugs" were instrumental in combating a wide range of bacterial infections, including those caused by Streptococcus and Staphylococcus species, and played a crucial role in reducing mortality from diseases like pneumonia and scarlet fever.

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. ijpsjournal.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folate pathway, thereby inhibiting growth and replication. ijpsjournal.com

While the advent of penicillin and other antibiotics somewhat eclipsed their use, sulfonamides have remained a vital part of the medicinal chemist's toolkit. Their relevance has expanded far beyond their original antibacterial role. ajchem-b.comijpsjournal.com Today, sulfonamide-containing drugs are utilized as diuretics, hypoglycemics, anticonvulsants, and even in the treatment of cancer and viral infections. ajchem-b.comnih.gov Modern research continues to explore the vast potential of the sulfonamide scaffold, with recent advancements focusing on developing new derivatives with enhanced efficacy, reduced toxicity, and novel mechanisms of action to combat challenges like antimicrobial resistance. ajchem-b.comtandfonline.com

Foundational Role of Pyrimidine (B1678525) and Sulfonamide Scaffolds in Medicinal Chemistry

Both pyrimidine and sulfonamide moieties are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The pyrimidine ring is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). jacsdirectory.com This natural prevalence has made the pyrimidine scaffold a focal point for the design of a multitude of therapeutic agents. Pyrimidine derivatives have found wide-ranging clinical applications as anticancer (e.g., 5-fluorouracil), antiviral (e.g., zidovudine), antibacterial (e.g., trimethoprim), and antihypertensive drugs. jacsdirectory.com The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.

As previously discussed, the sulfonamide group is another exceptionally versatile functional group in drug discovery. sciepub.com Its ability to act as a bioisosteric replacement for other functional groups and to form key hydrogen bonds with biological targets has led to its incorporation into a wide array of clinically important drugs. sciepub.com Beyond its well-established antibacterial and diuretic roles, the sulfonamide moiety is a critical component in drugs targeting enzymes like carbonic anhydrases, proteases, and kinases. ajchem-b.comnih.gov The ongoing exploration of sulfonamide derivatives continues to yield new therapeutic candidates for a variety of diseases. researchgate.net

The combination of these two powerful scaffolds in a single molecule, as seen in pyrimidine-sulfonamide hybrids, represents a promising strategy in drug design. nih.govtandfonline.com This hybridization can lead to compounds with unique pharmacological profiles, potentially acting on multiple biological targets simultaneously and offering new avenues for treating complex diseases like cancer. nih.govtandfonline.com

Positioning of 6-Methoxypyrimidine-4-sulfonamide within Contemporary Research Endeavors

This compound, also known by the common name Sulfamonomethoxine, is a long-acting sulfonamide that has been primarily utilized in veterinary medicine as an antibacterial agent. nih.gov Its chemical structure, featuring a methoxy (B1213986) group on the pyrimidine ring, influences its pharmacokinetic and pharmacodynamic properties.

Chemical Properties and Synthesis:

The synthesis of this compound and its analogs typically involves the reaction of a substituted pyrimidine with a benzenesulfonyl chloride derivative. For instance, the synthesis of related compounds has been achieved by reacting 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs. nih.gov The synthesis of the pyrimidine precursor itself can be accomplished through various routes, often starting from materials like 4,6-dichloropyrimidine (B16783) compounds.

Biological Activity and Research Focus:

The primary and most well-understood biological activity of this compound is its antibacterial action, which stems from the inhibition of bacterial dihydropteroate synthase. nih.gov It has demonstrated efficacy against a spectrum of gram-positive and some gram-negative bacteria. nih.gov

Contemporary research on pyrimidine-sulfonamide hybrids is increasingly focused on expanding their therapeutic applications beyond traditional antibacterial use. nih.govtandfonline.com The hybridization of these two scaffolds is a key strategy in the development of novel anticancer agents, with studies showing that such compounds can exhibit potent antiproliferative activity against various cancer cell lines. nih.govtandfonline.com While much of this cutting-edge cancer research involves more complex pyrimidine-sulfonamide structures, the foundational understanding of the structure-activity relationships of simpler compounds like this compound provides a crucial baseline.

Furthermore, with the rise of antimicrobial resistance, there is a renewed interest in established antibiotic classes like sulfonamides. tandfonline.com Research in this area includes the synthesis of new derivatives to overcome resistance mechanisms and the exploration of combination therapies. This compound and its analogs serve as important reference compounds in these studies.

Below are tables summarizing some of the key chemical and biological data related to this class of compounds.

Table 1: Physicochemical Properties of Representative Pyrimidine Sulfonamides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 4-Amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide (Sulfamonomethoxine) | C₁₁H₁₂N₄O₃S | 280.31 |

| 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide | C₁₁H₁₁ClN₄O₃S | 314.75 |

| 4-Amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | C₁₂H₁₄N₄O₄S | 310.33 |

Data sourced from publicly available chemical databases.

Table 2: Illustrative Antibacterial Activity of Sulfonamide Derivatives| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| Sulfonamide Derivative 1 | Staphylococcus aureus | 64 - 512 |

| Sulfonamide Derivative 2 | Escherichia coli | 7.812 |

| Sulfonamide Derivative 3 | Candida albicans | 31.125 |

MIC (Minimum Inhibitory Concentration) values are representative and can vary based on the specific derivative and experimental conditions. Data is illustrative of the range of activity seen in sulfonamide derivatives against various microbes. nih.govresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

6-methoxypyrimidine-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c1-11-4-2-5(8-3-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMMPQXBZHCZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxypyrimidine 4 Sulfonamide and Its Analogues

Established Synthetic Pathways for Pyrimidine (B1678525) Sulfonamide Derivatives

The construction of the pyrimidine sulfonamide scaffold relies on several well-established synthetic routes. These methods provide the foundation for accessing a diverse range of derivatives.

Condensation Reactions with Guanidine (B92328) and Substituted Guanidines

A cornerstone in pyrimidine synthesis is the condensation reaction involving guanidine or its substituted derivatives with various electrophilic partners. nih.govnih.gov This approach is fundamental to forming the core pyrimidine ring. For instance, the reaction of guanidines with bis-electrophiles can lead to the formation of various nitrogen-rich heterocyclic scaffolds, including pyrimido-sulfonamides. nih.govnih.gov Microwave-assisted conditions have been shown to facilitate the cyclocondensation of guanidine hydrochloride salts with bis-electrophiles like 1,1,3,3-tetramethoxypropane, yielding 2-aminopyrimidines which are precursors to more complex structures. nih.gov

The versatility of this method is further highlighted by the Atwal-Biginelli reaction, a variant of the Biginelli three-component reaction, which allows for the construction of cyclic guanidines that can undergo tandem condensation to form fused pyrimido-sulfonamide systems. nih.govnih.gov The choice of reactants and conditions can be tailored to produce a library of compounds with high nitrogen content, which are valuable for screening in drug discovery programs. nih.govnih.gov

| Reagents | Conditions | Product Type | Reference |

| Guanidine hydrochloride, Bis-electrophiles | Microwave irradiation, Trifluoroethanol | 2-Aminopyrimidines | nih.gov |

| 2-Amino-1,4-dihydropyrimidines, Bis-electrophiles | Not specified | Fused pyrimido-sulfonamides | nih.govnih.gov |

| 1-(Quinazolin-2-yl)guanidines | Atwal-Biginelli conditions | Quinazoline-containing heterocycles | nih.govnih.gov |

| Guanidinium nitrate, α,β-unsaturated ketones | Basic conditions | 6-Aryl/Alkyl-2-amino-5-fluoropyrimidines | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Rings

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pre-existing pyrimidine rings, particularly those bearing halogen substituents. rsc.orgnih.gov In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, which activate it towards nucleophilic attack. masterorganicchemistry.com

For the synthesis of pyrimidine sulfonamides, this strategy often involves the reaction of a halogenated pyrimidine with a sulfonamide or a related nucleophile. For example, 4,6-dichloropyrimidine (B16783) can be synthesized from 4-chloro-6-methoxypyrimidine (B185298) and subsequently used as a building block. google.com The reactivity of different halogens can be exploited for selective substitution. An efficient SNAr approach has been described for the synthesis of 2-aryl and 2-alkyl pyrimidines at room temperature without the need for precious metal catalysts. organic-chemistry.org The use of environmentally friendly solvents like PEG 400 has also been explored to facilitate these substitutions. nih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

| Halogenated Pyrimidine | Amines | PEG 400, 120°C | Aminopyrimidines | nih.gov |

| 4-Chlorofuro[3,2-d]pyrimidine | Amines | PEG 400, 120°C | Furopyrimidine derivatives | nih.gov |

| 4-Chloro-6-methoxypyrimidine | Phosphorus oxychloride, organic amine | 70-115°C | 4,6-Dichloropyrimidine | google.com |

Michael Addition Strategies for Pyrimidine Ring Formation

Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key strategy employed in the formation of the pyrimidine ring. mdpi.com This reaction can be part of a cascade or tandem sequence leading to the desired heterocyclic system. For instance, a Michael addition-cyclocondensation sequence can be used to construct pyrimidone rings. mdpi.com

A notable example involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds through an aza-Michael addition, followed by intramolecular cyclization and a dehydrohalogenation/dehydration cascade to yield trifluoromethylated pyrimidines in high yields under mild conditions. organic-chemistry.org This demonstrates the power of combining Michael addition with subsequent cyclization steps to build complex heterocyclic structures.

Derivatization via S-Methylpyrimidine Intermediates

The use of S-methylpyrimidine derivatives as intermediates offers a versatile route for further functionalization. jocpr.com These intermediates can be prepared and subsequently reacted with various nucleophiles to introduce different substituents onto the pyrimidine ring. For example, S-methylpyrimidine derivatives can be reacted with morpholine (B109124) or treated with phosphorous oxychloride to yield further derivatized pyrimidine sulfonamides. jocpr.com This approach allows for the late-stage modification of the pyrimidine scaffold, providing access to a wider range of analogs.

Advanced Synthetic Strategies and Novel Approaches

In addition to the established methods, medicinal chemists are continuously developing more advanced and efficient strategies for the synthesis of pyrimidine sulfonamides.

Multi-component Synthetic Routes

Multi-component reactions (MCRs) are highly valued in medicinal chemistry for their efficiency and ability to generate molecular diversity from simple starting materials in a single step. ijper.orgresearchgate.net A copper-catalyzed three-component reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, and sulfonyl azides with terminal alkynes has been reported for the synthesis of sulfonamide pyrimidine derivatives with high yields. mdpi.com Another MCR approach involves the coupling of substituted enamines, an orthoester like triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to synthesize 4,5-disubstituted pyrimidines. ijper.org These MCRs often proceed through tandem reaction sequences, combining several bond-forming events in one pot, which is a hallmark of green and efficient chemistry. mdpi.comijper.org

| Components | Catalyst/Conditions | Product Type | Reference |

| Trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, terminal alkynes | Copper-catalyzed | Sulfonamide pyrimidine derivatives | mdpi.com |

| Substituted enamine, triethoxy methane, ammonium acetate | Not specified | 4,5-disubstituted pyrimidines | ijper.org |

| Ketones, nitriles | Copper catalyst, basic conditions | Multifunctionalized pyrimidines | mdpi.com |

Catalyst-Mediated Coupling Reactions (e.g., Suzuki–Miyaura Coupling)

Catalyst-mediated cross-coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling, are fundamental in modern organic synthesis for the construction of carbon-carbon bonds. researchgate.net This reaction is exceptionally valuable for modifying heterocyclic systems like pyrimidine. The pyrimidine ring is an electron-deficient aromatic system, which makes its halogenated derivatives highly reactive and suitable substrates for such transformations. mdpi.com

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or a pseudohalide (such as a triflate or nonaflate) in the presence of a palladium catalyst and a base. researchgate.net For pyrimidine systems, the reactivity of different positions on the ring can vary. In 2,4-dichloropyrimidines, for instance, regioselective coupling is often observed at the C4-position due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com This inherent reactivity makes the C4 position an ideal site for introducing diverse substituents.

Research has demonstrated the successful Suzuki-Miyaura cross-coupling of various 4-pyrimidyl sulfonic esters (e.g., tosylates, nonaflates) with a range of arylboronic acids to produce 4-aryl- and 4-heteroarylpyrimidines. researchgate.net The use of sulfonic esters as pseudohalides is an effective alternative to traditional organohalides. researchgate.net The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent, with combinations like Pd(PPh₃)₄, K₃PO₄, and 1,4-Dioxane proving effective for the arylation of pyrimidine derivatives. mdpi.com

A more recent and highly efficient approach involves a three-component synthesis of sulfonamides through a palladium-catalyzed Suzuki–Miyaura coupling. nih.govrsc.org In this method, sulfuric chloride (SO₂Cl₂) is used as a source for the sulfonyl (-SO₂-) group, which reacts with a secondary amine to generate a sulfamoyl chloride in situ. This intermediate then couples with an arylboronic acid under palladium catalysis to yield the final sulfonamide product. nih.gov This strategy is notable for its high functional group tolerance and represents a direct, redox-neutral pathway to diverse sulfonamides. nih.govrsc.org

Hybridization Strategies Integrating Diverse Pharmacophores

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive structural units) to create a single new molecule. mdpi.com The goal is to develop hybrid compounds with enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual parent molecules. mdpi.com This approach can also lead to altered selectivity profiles and a reduction in adverse side effects. mdpi.com Hybrid molecules can be classified based on how the pharmacophores are connected, including:

Linked hybrids: The pharmacophores are connected via a stable linker. mdpi.com

Fused hybrids: The pharmacophores are directly fused into a single heterocyclic framework. mdpi.com

Merged hybrids: Overlapping atoms from both moieties are combined into a unified core. mdpi.com

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and its hybridization with a sulfonamide moiety can generate novel candidates for cancer therapy. nih.gov The combination of these two distinct pharmacophores may lead to compounds with unique biological activities. nih.gov Several pyrimidine-sulfonamide hybrids have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. nih.gov

For example, certain thioether-containing pyrimidine–sulfonamide hybrids have demonstrated excellent antiproliferative activity against breast cancer cell lines, with potency not inferior to the standard drug 5-fluorouracil. nih.gov In another study, a pyrimidine–sulfonamide–diazepam hybrid showed activity comparable to doxorubicin (B1662922) and sorafenib (B1663141) against liver, colon, and breast cancer cell lines, while also displaying a favorable selectivity profile with low cytotoxicity toward normal cells. nih.gov

Beyond sulfonamides, the pyrimidine core has been hybridized with a wide array of other pharmacophores to develop agents with potential anticancer properties. mdpi.com Examples include hybrids with 1,3-thiazole and dehydroabietic acid, which have demonstrated notable antiproliferative effects. mdpi.com The strategy relies on the synergistic effect of combining two distinct bioactive scaffolds to enhance therapeutic outcomes. mdpi.com

Structure Activity Relationship Sar Investigations and Structural Features

General Principles and Methodologies in Pyrimidine (B1678525) Sulfonamide SAR Studies

Structure-Activity Relationship (SAR) analysis is a foundational element in drug discovery, systematically investigating how modifications to a molecule's chemical structure alter its biological activity. oncodesign-services.com The core principle of SAR lies in the synthesis and evaluation of a series of structurally related compounds, known as analogs, to identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. oncodesign-services.com For pyrimidine sulfonamides, SAR studies are essential for optimizing their interaction with biological targets. nih.gov

Methodologies employed in the SAR analysis of pyrimidine sulfonamides are both experimental and computational. oncodesign-services.com

Synthesis of Analogs: Researchers systematically synthesize a library of compounds where specific parts of the molecule, such as the pyrimidine ring or the sulfonamide group, are modified. oncodesign-services.com

Biological Testing: Each analog undergoes biological evaluation to measure its activity, such as enzyme inhibition or receptor binding affinity. oncodesign-services.com

Computational SAR/QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are developed using machine learning and statistical methods to create a mathematical relationship between chemical structure and biological activity. oncodesign-services.comnih.gov These predictive models can then screen new, virtual compounds and prioritize them for synthesis. nih.gov For instance, machine learning-based QSAR has been used to elucidate which chemical substructures of pyrimidine-sulfonamide analogues are correlated with inhibitory activity against specific protein kinases. nih.gov

Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations provide three-dimensional insights into how these compounds bind to their biological targets, helping to rationalize observed SAR data at an atomic level. oncodesign-services.comnih.gov

These integrated approaches allow for a comprehensive understanding of how structural changes impact biological function, guiding the rational design of novel and more effective pyrimidine sulfonamide-based agents. oncodesign-services.comopenaccesspub.org

Key Structural Determinants Influencing Biological Interactions

The biological activity of pyrimidine sulfonamide derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Modifications to the pyrimidine ring, the sulfonamide moiety, and associated side chains can dramatically influence potency and selectivity.

Substituents on both the pyrimidine and sulfonamide portions of the molecule play a critical role in determining biological activity.

On the Pyrimidine Moiety: The electronic properties of substituents on the pyrimidine ring are a key factor. Structure-activity relationship analyses have shown that the presence of electron-withdrawing groups, such as halogens (F, Cl, Br), nitrile, or nitro groups, on the pyrimidine ring can enhance antimicrobial potency. nih.gov Conversely, the introduction of electron-donating groups tends to decrease activity. nih.gov In some antifungal agents, introducing a bulky aryl group at the 5-position of the pyrimidine ring was found to be favorable for activity. researchgate.net Modifications at the 2-position of the pyrimidine nucleus have been explored to improve properties like water solubility. researchgate.net Introducing hydrophilic groups at this position, while increasing solubility, often leads to a reduction in affinity for the target receptor. researchgate.net

On the Sulfonamide Moiety: The sulfonamide group itself is a versatile scaffold for exploring hydrogen bonding interactions and controlling molecular conformations. researchgate.net Broad-spectrum antitumor activity has been shown to depend on the substituents at the benzene (B151609) ring of an arylsulfonamide and the moieties attached to the nitrogen atom of the sulfonamide group. mdpi.com For antibacterial sulfonamides, a free amino group (-NH2) attached to the aromatic ring is often considered essential, while the other end of the sulfonamide can be substituted with various heterocyclic groups to modulate activity. openaccesspub.org In a series of compounds designed as V600EBRAF inhibitors, para-substituted benzene sulfonamide terminals were evaluated, with electron-withdrawing groups like -CF3 and halogens showing significant activity. mdpi.com The activity of para-halobenzene sulfonamide derivatives was found to be size-dependent, with the smaller fluorine atom conferring higher activity than chlorine or bromine. mdpi.com

| Moiety | Substituent Type | Effect on Activity | Example Substituents | Reference |

|---|---|---|---|---|

| Pyrimidine Ring | Electron-Withdrawing | Enhanced Potency | -F, -Cl, -Br, -CN, -NO2 | nih.gov |

| Pyrimidine Ring | Electron-Donating | Decreased Potency | -CH3, -OCH3 | nih.gov |

| Pyrimidine Ring | Bulky/Aryl Groups | Enhanced Potency | Aryl groups | researchgate.net |

| Sulfonamide Terminal | Electron-Withdrawing | Enhanced Potency | p-CF3-phenyl | mdpi.com |

| Sulfonamide Terminal | Halogens (size-dependent) | Enhanced Potency (F > Cl > Br) | p-F-phenyl, p-Cl-phenyl | mdpi.com |

The linker or side chain connecting the core pyrimidine-sulfonamide scaffold to other parts of the molecule significantly influences biological interactions and properties.

Studies on anticancer pyrimidine sulfonamide derivatives have shown that the length of the linker chain is a critical determinant of activity. mdpi.com For example, when comparing compounds with an ethylamine (B1201723) linker to those with a propylamine (B44156) linker between the pyrimidine ring and a terminal sulfonamide, the longer propylamine linker generally resulted in higher inhibitory activity against the V600EBRAF protein. mdpi.com Another study investigating the antitumor activity of pyrimidine sulfonamide (PS) derivatives found that activity tended to increase when the substituents on the branch chain of the sulfonamides were odd-numbered. nih.gov

The lipophilicity, or hydrophobicity, of these compounds is another crucial factor, as it affects absorption and transport across cell membranes. nih.gov The oil-water partition coefficient (logP) is a common measure of lipophilicity. For one promising anticancer compound, PS14, the logP value was found to be between 0 and 3, indicating good lipophilic properties that facilitate absorption and transport through cell membranes. nih.gov The introduction of hydrophobic groups can enhance binding to hydrophobic pockets within a biological target, but a balance must be struck to maintain adequate solubility.

| Structural Feature | Modification | Observed Impact | Reference |

|---|---|---|---|

| Linker Chain Length | Propylamine vs. Ethylamine | Propylamine linker showed higher activity | mdpi.com |

| Side Chain Substituents | Odd vs. Even Numbered Chains | Odd-numbered chains tended to increase antitumor activity | nih.gov |

| Hydrophobicity (Lipophilicity) | LogP value between 0 and 3 | Good membrane absorption and transport | nih.gov |

Analysis of Molecular Recognition and Intermolecular Interactions

The biological effect of pyrimidine sulfonamides is mediated by precise molecular recognition events with their targets, which are governed by a network of intermolecular interactions.

Hydrogen bonds are paramount in the interaction of sulfonamides with their biological targets and in determining their crystal structures. researchgate.netnih.gov The sulfonamide group (-SO2NH-) is a versatile hydrogen bond donor and acceptor. researchgate.net The amide proton is an excellent hydrogen bond donor, while the sulfonyl oxygens are effective acceptors. researchgate.net

Key features of hydrogen bonding in sulfonamides include:

Donor/Acceptor Sites: The sulfonamide moiety provides multiple sites for hydrogen bonding. The amino protons often bond to sulfonyl oxygens, while the amido proton can bond to a heterocyclic nitrogen atom. researchgate.net

Supramolecular Architectures: The ability of the sulfonyl group's oxygen atoms to form hydrogen bonds allows for the creation of highly ordered supramolecular structures. nih.gov

Intramolecular vs. Intermolecular Bonds: Intramolecular hydrogen bonds can pre-organize a molecule into a specific conformation, which can be crucial for binding to a receptor. nih.gov Intermolecular hydrogen bonds are key to the formation of stable ligand-protein complexes. nih.gov

Common Patterns: In crystal structures, a dominant hydrogen-bond pattern observed for some sulfonamides is a chain with an eight-atom repeat unit, formed by amino protons bonding to sulfonyl oxygens. nih.gov The geometry of the sulfonamide group enables its oxygen atoms to form hydrogen bonds in higher dimensions compared to simple amides. researchgate.net

The pyrimidine ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, further contributing to the molecule's ability to form specific interactions within a binding pocket. researchgate.net

The ultimate biological activity of 6-Methoxypyrimidine-4-sulfonamide and its analogs is determined by how well they fit into the binding pocket of a target protein, such as an enzyme or receptor. Molecular docking studies have provided significant insights into these interactions.

For instance, in the context of anticancer activity, pyrimidine sulfonamide derivatives have been docked into the active site of protein kinases like PI3Kα and V600EBRAF. mdpi.comnih.gov These studies reveal that the compounds form stable complexes through a combination of interactions:

Hydrogen Bonding: Key residues in the active site form hydrogen bonds with the sulfonamide group and/or the pyrimidine nitrogens of the ligand. nih.gov

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the binding pocket. nih.gov

These interactions anchor the molecule in a specific orientation, leading to the inhibition of the protein's function. The specific pattern of these interactions explains the observed SAR, where even small changes to the ligand's structure can disrupt a critical hydrogen bond or steric clash, leading to a significant loss of activity.

Conformational Analysis and Planarity of Heterocyclic Ring Systems

Crystallographic studies of related compounds provide valuable insights into the conformational preferences of the pyrimidine-sulfonamide core. In the crystal structure of 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide, the pyrimidine ring is observed to be essentially planar. researchgate.net This planarity is a common feature of aromatic heterocyclic systems. The analysis of this related structure revealed a significant twist between the pyrimidine and the benzene ring systems. The dihedral angle, which is the angle between the planes of the two rings, was found to be 87.57 (5)°. researchgate.net This near-perpendicular orientation suggests restricted rotation around the sulfonamide bridge, which can have important implications for the molecule's ability to fit into a specific protein binding pocket.

The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedron. researchgate.net This geometry, along with the rotational barrier between the pyrimidine and phenyl rings, defines the three-dimensional space occupied by the molecule. Computational methods, such as Density Functional Theory (DFT), are also employed to analyze the electronic properties and charge distribution, which further inform the conformational analysis of pyrimidine sulfonamide derivatives. nih.gov

Table 1: Crystallographic Data for a Related Pyrimidine Sulfonamide Derivative

| Parameter | Value | Reference |

| Compound | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide | researchgate.net |

| Pyrimidine Ring Deviation | Essentially planar (maximum deviation = 0.020 (1) Å) | researchgate.net |

| Dihedral Angle (Pyrimidine-Benzene) | 87.57 (5)° | researchgate.net |

| Sulfur Atom Geometry | Distorted tetrahedral | researchgate.net |

Scaffold Analysis and Chemical Space Exploration

The pyrimidine-sulfonamide framework is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This term refers to a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. researchgate.net The versatility of the pyrimidine ring, which allows for easy modification at its 2, 4, 5, and 6 positions, provides a rich platform for creating diverse chemical libraries for drug discovery. mdpi.com

The sulfonamide group itself is a key pharmacophore found in a wide array of drugs, and its combination with the pyrimidine moiety has led to the exploration of numerous derivatives with a broad spectrum of biological activities. researchgate.netnih.govnih.govrsc.org The hybridization of these two fragments is a common strategy in drug design, aiming to create molecules that can interact with multiple biological targets simultaneously or to enhance the potency and selectivity for a single target. researchgate.netnih.gov

Chemical space exploration for pyrimidine-sulfonamide derivatives involves synthesizing and evaluating a variety of analogs with different substituents on both the pyrimidine and the phenyl rings. Structure-activity relationship (SAR) studies have shown that the nature of these substituents can dramatically influence the biological profile of the resulting compounds. For instance, the introduction of electron-withdrawing groups on the pyrimidine ring has been shown to enhance the antimicrobial potency of some derivatives. nih.gov The ability of the pyrimidine ring to form hydrogen bonds and to act as a bioisostere for other aromatic systems like the phenyl group further enhances its utility in drug design. mdpi.commdpi.com This extensive exploration of the chemical space around the pyrimidine-sulfonamide scaffold continues to yield novel compounds with potential therapeutic applications. mdpi.comnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of pyrimidine-sulfonamide derivatives. These computational studies provide insights into the fundamental properties of these molecules, guiding further experimental work.

Recent research on pyrimidine-based sulfonamides employed DFT to analyze their electronic properties and charge distribution. nih.gov The calculations were often performed using the B3LYP functional with a 6-311G+(d,p) basis set. nih.gov Such studies typically involve the optimization of the molecular structure to its lowest energy state, followed by the calculation of various electronic parameters. nih.govijcce.ac.ir

Key analyses include Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies. nih.govnih.gov The FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and its susceptibility to oxidation or reduction reactions. nih.gov For instance, in a study of diaminopyrimidine sulfonate derivatives, the HOMO-LUMO energy gap was used to assess their chemical stability. nih.gov

MEP maps are used to visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. nih.govnih.gov These maps are valuable for predicting how the molecule will interact with biological targets. nih.gov In one study, the interaction sites predicted by FMO and MEP analyses were consistent with the interactions observed in molecular docking simulations. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis is often performed to understand the intramolecular and intermolecular bonding and interactions that contribute to the stability of the molecule. nih.gov These calculations can reveal hyperconjugative interactions and charge transfer processes within the molecule. nih.govresearchgate.net

The following table summarizes the types of quantum chemical calculations performed on pyrimidine-sulfonamide derivatives and the insights gained:

| Calculation Type | Basis Set/Method | Key Insights |

| Geometry Optimization | DFT/B3LYP/6-311G+(d,p) | Provides the most stable 3D structure of the molecule. nih.gov |

| Frontier Molecular Orbitals (FMO) | TD-DFT/B3LYP/6-311G(d,p) | Determines HOMO-LUMO energy gap, ionization potential, and electron affinity, which relate to chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov |

| Natural Bond Orbital (NBO) | DFT/B3LYP/6-311G(d,p) | Analyzes charge delocalization and hyperconjugative interactions, contributing to molecular stability. nih.gov |

Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. rjb.ro This method is crucial for understanding the mechanism of action of potential drug candidates like 6-Methoxypyrimidine-4-sulfonamide and its analogs.

Docking studies have been performed on a variety of pyrimidine-sulfonamide derivatives against several biological targets. For example, these compounds have been docked against Mycobacterium TB protein tyrosine phosphatase B (MtbPtpB), revealing strong binding affinities and the formation of stable complexes through hydrogen bonding and π-π stacking interactions. nih.gov In another study, pyrimidine (B1678525) sulfonamide derivatives were docked into the active site of the PI3Kα protein to analyze possible interactions. nih.gov

The primary goal of molecular docking is to identify key interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the biological activity of the compound. rjb.ronih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. nih.govrjb.ro

The following table presents examples of molecular docking studies performed on pyrimidine-sulfonamide derivatives, highlighting the protein targets and the nature of the interactions observed.

| Compound Class | Protein Target | Key Interactions | Reference |

| Pyrimidine-sulfonamide derivatives | Mycobacterium TB protein tyrosine phosphatase B (MtbPtpB) | Hydrogen bonding, π-π stacking | nih.gov |

| Pyrimidine sulfonamide (PS) derivatives | PI3Kα | Not specified in abstract | nih.gov |

| Pyrimidine-tethered spirochromane-based sulfonamide derivatives | Falcipain-2 and Falcipain-3 (from Plasmodium falciparum) | Not specified in abstract | rsc.org |

| Pyrimidine-sulfonamide hybrids | BRAF V600E | Interactions with the core active site, including the DFG motif and the activation segment. | bohrium.comrsc.org |

| Sulfonamide derivatives | BRD4 | Hydrogen and hydrophobic bonds with key protein residues. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This technique is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.govrsc.org

Machine Learning and Fingerprint Analysis in QSAR Development

Modern QSAR studies increasingly rely on machine learning algorithms to build predictive models. researchgate.netresearchgate.net These algorithms can handle complex and non-linear relationships between molecular descriptors and biological activity. researchgate.net For pyrimidine-sulfonamide analogues, machine learning-based QSAR has been successfully applied to understand their inhibitory activity against targets like BRAF V600E. nih.gov

In one such study, Support Vector Regression (SVR) was identified as a robust machine learning algorithm for this purpose. nih.gov The chemical structures of the compounds were represented by molecular fingerprints, which are bit strings that encode the presence or absence of specific structural features. nih.gov The SVR model, combined with a set of 15 fingerprints, demonstrated high statistical performance in terms of goodness-of-fit, robustness, and predictability. nih.gov This approach allowed for the identification of nine key fingerprints that are crucial for the BRAF V600E inhibitory activity of pyrimidine-sulfonamide analogues. nih.gov

Activity Cliff Landscape Analysis for SAR Interpretation

Activity cliff analysis is a powerful tool for interpreting Structure-Activity Relationships (SAR). nih.gov Activity cliffs are pairs of structurally similar compounds that exhibit a large difference in biological activity. nih.gov The analysis of these cliffs can provide valuable insights into the specific structural modifications that lead to significant changes in potency. nih.gov

In the context of pyrimidine-sulfonamide analogues targeting BRAF V600E, network-based activity cliff landscape analysis was used to validate the key molecular fingerprints identified through machine learning-based QSAR. nih.gov This integrated approach, combining machine learning and activity cliff analysis, provides a more comprehensive understanding of the SAR of these compounds, facilitating the design of more effective inhibitors. nih.gov

Prediction of Molecular Descriptors for Compound Design

Molecular descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule. mdpi.comchemrxiv.org The prediction and analysis of these descriptors are fundamental to computational drug design, particularly in the context of QSAR modeling. nih.govnih.gov

A wide range of molecular descriptors can be calculated using various software packages. These descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters). mdpi.com In the design of novel pyrimidine-sulfonamide hybrids as BRAF V600E inhibitors, 3D-QSAR models were developed. bohrium.comrsc.orgrsc.org These models provided insights that led to the generation of a library of 88 new compounds with predicted enhanced activity. bohrium.comrsc.org

The selection of appropriate molecular descriptors is a critical step in building a reliable QSAR model. nih.gov The goal is to identify a set of descriptors that are highly correlated with the biological activity of interest while being minimally correlated with each other. nih.gov

In Silico Assessment of Molecular Properties for Optimization

In silico assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and optimization process. researchgate.netfrontiersin.org These computational predictions help to identify potential liabilities early on, reducing the likelihood of late-stage failures in drug development. researchgate.net

For pyrimidine-sulfonamide derivatives, in silico ADME predictions are often performed to evaluate their drug-likeness. nih.govrsc.orgnih.gov These studies typically calculate a range of physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. nih.govsemanticscholar.org These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the potential for good oral bioavailability. nih.govresearchgate.net

The following table outlines some of the key molecular properties that are assessed in silico and their relevance to drug development.

| Property | Relevance |

| Lipophilicity (logP) | Influences absorption, distribution, and metabolism. nih.gov |

| Molecular Weight | Affects diffusion and transport across biological membranes. researchgate.net |

| Polar Surface Area (TPSA) | Correlates with membrane permeability and oral bioavailability. frontiersin.org |

| Hydrogen Bond Donors/Acceptors | Impacts solubility and binding to biological targets. semanticscholar.org |

| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. frontiersin.org |

| Cytochrome P450 (CYP) Inhibition/Substrate | Assesses the potential for drug-drug interactions and metabolic clearance. frontiersin.org |

Mechanistic Studies of Biological Interactions in Vitro and in Silico

Enzyme Inhibition Mechanisms at the Molecular Level

Dihydropteroate (B1496061) synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, but not in humans, making it an effective target for antimicrobial agents. nih.gov Sulfonamides, a class of drugs to which 6-Methoxypyrimidine-4-sulfonamide belongs, are well-established competitive inhibitors of DHPS. frontiersin.orgnih.gov

The mechanism of inhibition is rooted in the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA). frontiersin.org Sulfonamides mimic PABA and bind to the enzyme's active site. This competitive binding prevents the normal substrate, PABA, from accessing the catalytic site, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. frontiersin.orgfrontiersin.org Without folic acid, which is essential for synthesizing nucleic acids (the building blocks of DNA and RNA), bacteria cannot replicate, leading to a bacteriostatic effect. nih.gov

Studies on sulfadiazine (B1682646), a closely related pyrimidine-containing sulfonamide, have demonstrated this competitive inhibition. Research on Escherichia coli DHPS found sulfadiazine to be a potent competitive inhibitor with a reported inhibition constant (KI) of 2.5 x 10-6 M. nih.gov This body of evidence strongly suggests that this compound would act via the same competitive inhibition mechanism, directly competing with PABA for the active site of the DHPS enzyme.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their various isoforms (e.g., hCA I, II, IX, XII) are targets for treating a range of diseases. nih.gov Sulfonamides are the most prominent class of CA inhibitors. nih.gov

The primary mechanism of inhibition involves the sulfonamide group (—SO2NH2). The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion located at the bottom of the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for catalysis. nih.govspringernature.com This binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues within the active site, such as Thr199 in hCA I and Thr200 in hCA XII. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Sulfonamide Derivatives Note: The following data is for illustrative pyrazole- and pyridazine-based sulfonamide inhibitors, as direct data for this compound was not found in the reviewed literature.

| Compound Reference | Ki hCA I (nM) | Ki hCA II (nM) | Ki hCA IX (nM) | Ki hCA XII (nM) |

|---|---|---|---|---|

| 10a | 218.4 | 34.5 | 39.8 | 61.3 |

| 10d | 78.4 | 40.2 | 453.3 | 215.4 |

| 15 | 725.5 | 3.3 | 6.1 | 80.5 |

| AAZ (Acetazolamide) | 250.0 | 12.1 | 25.8 | 5.7 |

Source: Adapted from a study on pyrazole- and pyridazinecarboxamide sulfonamides. nih.gov

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology, making them validated targets for antibacterial drugs. nih.govsemanticscholar.org These enzymes work by creating transient double-stranded breaks in DNA to allow for strand passage, which resolves supercoils and unlinks replicated chromosomes. semanticscholar.org Inhibitors of these enzymes can act through different mechanisms, including competitive inhibition of ATP binding or by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-strand breaks. nih.gov

While extensive research has been conducted on inhibitors like quinolones and aminocoumarins, information specifically linking this compound to the inhibition of DNA gyrase or topoisomerase is not available in the current literature. nih.govnih.gov Studies on other heterocyclic scaffolds, such as N-phenylpyrrolamides and pyrazole (B372694) derivatives, have identified potent inhibitors of these enzymes. bpsbioscience.comnih.gov For instance, certain N-phenylpyrrolamide inhibitors show low nanomolar IC50 values against E. coli DNA gyrase. bpsbioscience.com However, these compounds belong to a different chemical class, and their mechanism cannot be directly extrapolated to pyrimidine-sulfonamides without specific experimental evidence.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc-dependent metalloenzyme that plays a key role in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. springernature.comnih.gov

The first identified small-molecule inhibitor of NAPE-PLD, ARN19874, is a quinazoline (B50416) sulfonamide derivative. nih.govresearchgate.net Mechanistic studies, including computational docking and site-directed mutagenesis, revealed that its sulfonamide moiety is crucial for activity. It is proposed that the sulfonamide group directly binds to the diatomic zinc center within the enzyme's active site. nih.gov This interaction is further stabilized by the inhibitor's quinazolinedione ring, which forms a hydrogen bond with the Gln-320 residue, a residue also important for binding the natural NAPE substrate.

Although ARN19874 contains a quinazoline core rather than a pyrimidine (B1678525) one, its mechanism provides a strong rationale for how other sulfonamide-containing compounds, potentially including this compound, could inhibit NAPE-PLD. The key interaction appears to be the coordination of the zinc center by the sulfonamide group, suggesting that this could be a general mechanism for this class of compounds.

The BRAF kinase is a component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is critical for cell growth and proliferation. nih.gov A specific mutation, where valine at position 600 is replaced by glutamic acid (V600E), leads to constitutive activation of the BRAF protein and is a major driver in a significant percentage of melanomas and other cancers. nih.gov This makes the BRAF V600E mutant an attractive target for cancer therapy.

Notably, the pyrimidine-sulfonamide scaffold is a core structural element in the design of BRAF V600E inhibitors. For example, vemurafenib, a potent and selective inhibitor of BRAF V600E, contains a sulfonamide group. These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing its catalytic activity and thereby blocking the downstream signaling cascade that promotes cell proliferation.

While specific inhibitory data for this compound against BRAF V600E are not detailed in the reviewed literature, its structural class is highly relevant. Machine learning-based quantitative structure-activity relationship (QSAR) studies on pyrimidine-sulfonamide analogues have been used to identify key chemical features that correlate with potent BRAF V600E inhibitory activity, underscoring the importance of this scaffold in designing new inhibitors.

Falcipain-2 and falcipain-3 are cysteine proteases found in the food vacuole of the malaria parasite Plasmodium falciparum. These enzymes are essential for the parasite's survival as they are responsible for hydrolyzing host hemoglobin to provide amino acids for protein synthesis. nih.gov This critical role makes them validated targets for the development of new antimalarial drugs.

Recent studies have demonstrated that pyrimidine-based sulfonamide derivatives can effectively inhibit both falcipain-2 and falcipain-3. nih.gov The proposed mechanism involves the interaction of the hybrid molecules within the active site of the enzymes, stabilized by hydrogen bonding and π–π stacking interactions. nih.gov While direct inhibitory data for this compound is not available, research on a series of pyrimidine-tethered spirochromane-based sulfonamides has yielded potent inhibitors of both enzymes.

Table 2: In Vitro Inhibition of Falcipain-2 and Falcipain-3 by Pyrimidine-Sulfonamide Derivatives Note: The following data is for pyrimidine-tethered spirochromane sulfonamide derivatives (SZ series), as direct data for this compound was not found in the reviewed literature.

| Compound Reference | PfFP-2 IC50 (µM) | PfFP-3 IC50 (µM) |

|---|---|---|

| SZ9 | 4.9 | 6.3 |

| SZ10 | 7.2 | 8.8 |

| SZ11 | 6.5 | 8.0 |

| SZ14 | 4.1 | 5.4 |

Source: Adapted from a study on sulfonamide-based pyrimidine derivatives. nih.gov

Cellular Target Modulation (In Vitro Studies)

Direct in vitro studies to definitively identify the cellular targets of this compound are not extensively reported in peer-reviewed literature. However, a patent for sulfonylurea and sulfonylthiourea derivatives as NLRP3 inhibitors lists This compound as an intermediate in the synthesis of these active compounds. google.com This suggests a potential, albeit indirect, link to the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome , a key component of the innate immune system. The NLRP3 inflammasome is responsible for the maturation and secretion of pro-inflammatory cytokines. Its inhibition is a therapeutic strategy for a variety of inflammatory diseases. While this patent does not provide data on the direct activity of this compound itself, its use as a precursor hints at a possible interaction with this pathway.

Broader studies on pyrimidine-sulfonamide hybrids have identified various cellular targets, although these findings cannot be directly extrapolated to this compound without specific experimental validation. For instance, certain pyrimidine sulfonamide derivatives have been shown to exhibit anticancer activity by targeting the PI3K/mTOR signaling pathway . nih.gov Molecular docking studies of some of these compounds have indicated good binding affinity with the PI3Kα active site. nih.gov

Proposed Membrane-Compromising Mechanisms

There is currently no direct scientific evidence to suggest that this compound exerts its biological effects through a membrane-compromising mechanism. Studies on other pyrimidine sulfonamide derivatives have primarily focused on intracellular targets. However, the lipophilicity of a compound, often predicted by its logP value, can provide insights into its potential to interact with and cross cell membranes. For one pyrimidine sulfonamide derivative, a logP value between 0 and 3 was reported, suggesting good lipophilicity and the potential for easy absorption and transport across cell membranes. nih.gov Without experimental data for this compound, any discussion on its membrane-compromising potential remains speculative.

Iron Homeostasis Perturbation

The role of this compound in the perturbation of iron homeostasis has not been investigated in the available scientific literature. While some sulfonamide-containing compounds are known to act as chelating agents for various metal ions, there is no specific information linking pyrimidine sulfonamides, including this compound, to iron chelation or the disruption of iron-related cellular processes. The BC PharmaCare Formulary Search lists "Iron Chelating Agents" as a therapeutic category, but does not specify any pyrimidine sulfonamides within this class. gov.bc.ca

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Methoxypyrimidine-4-sulfonamide would be expected to show characteristic absorption bands corresponding to its key functional components: the sulfonamide group, the pyrimidine (B1678525) ring, and the methoxy (B1213986) group.

The sulfonamide group (–SO₂NH₂) gives rise to several distinct vibrations. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretch of the sulfonamide is expected to be observed as a moderate to strong band in the 3300-3200 cm⁻¹ region.

The pyrimidine ring, an aromatic heterocycle, will exhibit C-H stretching vibrations above 3000 cm⁻¹. sigmaaldrich.com Aromatic C=C and C=N stretching vibrations within the ring typically produce a series of bands in the 1600-1400 cm⁻¹ region. sigmaaldrich.com The methoxy group (–OCH₃) is characterized by a C-H stretching band in the 2950-2850 cm⁻¹ range and a prominent C-O stretching band, usually found between 1250 cm⁻¹ and 1000 cm⁻¹.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (N-H) | Stretch | 3300-3200 | Medium-Strong |

| Aromatic Ring (C-H) | Stretch | > 3000 | Variable |

| Methoxy Group (C-H) | Stretch | 2950-2850 | Medium |

| Aromatic Ring (C=C, C=N) | Stretch | 1600-1400 | Medium-Strong |

| Sulfonamide (S=O) | Asymmetric Stretch | 1350-1300 | Strong |

| Methoxy Group (C-O) | Stretch | 1250-1000 | Strong |

| Sulfonamide (S=O) | Symmetric Stretch | 1160-1150 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement and connectivity of atoms in a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the methoxy group, the pyrimidine ring, and the sulfonamide NH group. Based on data from similar sulfonamide derivatives, the methoxy group (–OCH₃) protons would likely appear as a sharp singlet at approximately 3.6 ppm. google.com The aromatic protons on the pyrimidine ring are expected to resonate in the region between 6.5 and 7.7 ppm. google.com The labile proton of the sulfonamide (–SO₂NH₂) typically appears as a broad singlet at a higher chemical shift, generally between 8.7 and 10.2 ppm, and its position can be concentration-dependent. google.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbon atom of the methoxy group is anticipated to have a chemical shift in the range of 55-56 ppm. google.com The carbon atoms of the pyrimidine ring would produce signals in the aromatic region, typically between 110 and 160 ppm. google.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm the connectivity of the molecular structure. COSY spectra would reveal correlations between neighboring protons, while HSQC/HMQC spectra would correlate directly bonded proton and carbon atoms.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| Methoxy (CH₃) | ¹H | ~3.6 | Singlet |

| Pyrimidine Ring (CH) | ¹H | 6.5 - 7.7 | Doublets |

| Sulfonamide (NH) | ¹H | 8.7 - 10.2 | Broad Singlet |

| Methoxy (CH₃) | ¹³C | 55 - 56 | - |

| Pyrimidine Ring (C) | ¹³C | 110 - 160 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 189.19 g/mol .

Under electrospray ionization (ESI) conditions, the molecule would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 190. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation. A characteristic fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. This would lead to the formation of key fragment ions corresponding to the pyrimidine and sulfonamide moieties, which can be used for structural confirmation and in quantitative analyses.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₇N₃O₃S |

| Molecular Weight | 189.19 g/mol |

| [M+H]⁺ Ion (m/z) | 190 |

| Common Fragmentation | Cleavage of S-N bond |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide, provides insight into the type of structural information that can be obtained.

Such an analysis would precisely determine bond lengths, bond angles, and torsion angles within the molecule. For instance, the geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron. The analysis would also reveal the planarity of the pyrimidine ring and the dihedral angle between the pyrimidine ring and the sulfonamide group. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds, which often involve the sulfonamide N-H group and the nitrogen atoms of the pyrimidine ring. This information is crucial for understanding the solid-state properties of the compound.

Chromatographic Methods for Purity and Compound Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective method for the analysis of sulfonamides. This technique is ideal for confirming the purity of this compound and for its quantification in complex matrices.

A typical HPLC method would employ a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The eluting compound is then introduced into the mass spectrometer. For quantitative analysis, the instrument is operated in Selected Reaction Monitoring (SRM) mode. In this mode, the mass spectrometer is set to select the precursor ion ([M+H]⁺, m/z 190) and then monitor for a specific, high-intensity fragment ion generated through collision-induced dissociation. This highly selective detection method allows for accurate quantification and purity assessment, even in the presence of other compounds.

Table 4: Typical Parameters for HPLC-MS/MS Analysis of this compound

| Parameter | Description |

| HPLC | |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution | Gradient |

| MS/MS | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 190 |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Product Ion (Q3) | Specific fragment ion from MS/MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of studying the degradation of pharmaceutical compounds like this compound, GC-MS is particularly valuable for analyzing the volatile organic compounds (VOCs) that may be produced. The process involves introducing a gaseous or liquid sample into a gas chromatograph, where it is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

While specific studies detailing the GC-MS analysis of volatile products from the degradation of this compound are not extensively documented in publicly available literature, the technique's application can be inferred from the analysis of structurally related sulfonamides and pyrimidine-containing compounds. researchgate.net The thermal degradation of sulfonamides, for instance, can lead to the cleavage of the sulfonamide bond and the breakdown of the aromatic rings, potentially generating smaller, more volatile fragments. researchgate.net

A hypothetical GC-MS analysis of the volatile products from the forced degradation (e.g., thermal or photodegradation) of this compound could be designed to identify key volatile markers of its decomposition. This would typically involve headspace solid-phase microextraction (HS-SPME) to sample the volatile compounds from the reaction mixture, followed by their introduction into the GC-MS system.

Table 1: Hypothetical Volatile Degradation Products of this compound Amenable to GC-MS Analysis

| Putative Volatile Product | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |

| Methanol | CH₄O | 32.04 | Cleavage of the methoxy group |

| Aniline | C₆H₇N | 93.13 | Cleavage of the S-N bond and subsequent reactions |

| Pyrimidine | C₄H₄N₂ | 80.09 | Breakdown of the pyrimidine ring |

| Sulfur Dioxide | SO₂ | 64.07 | Cleavage of the sulfonamide group |

The identification of these and other volatile compounds would provide crucial insights into the initial steps of the degradation cascade. The quantitative analysis of these products over time can also help in determining the kinetics of the degradation process.

Elucidation of Degradation Pathways and Intermediate Products

The elucidation of degradation pathways is a critical aspect of chemical research, providing a comprehensive understanding of a molecule's stability and transformation under various environmental or stress conditions. For this compound, understanding its degradation is essential for assessing its environmental fate and persistence. Degradation studies typically involve subjecting the compound to forced conditions such as hydrolysis, oxidation, and photolysis. The resulting mixture of the parent compound and its degradation products is then analyzed using advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), which is well-suited for non-volatile and thermally labile compounds. nih.govnih.gov

Based on the known degradation mechanisms of other sulfonamides, several potential pathways for this compound can be proposed. researchgate.netresearchgate.net Hydrolysis, for example, is a common degradation route for sulfonamides, often involving the cleavage of the sulfonamide (S-N) bond. acs.orgnih.gov Photodegradation can also lead to the transformation of sulfonamides, with reactions such as hydroxylation of the aromatic ring and cleavage of the S-N bond being common. researchgate.netresearchgate.net

The primary degradation pathways for this compound are likely to involve:

Hydrolysis of the Sulfonamide Bond: This is a characteristic reaction for sulfonamides, leading to the formation of 4-amino-6-methoxypyrimidine (B42944) and benzenesulfonic acid. Under acidic or basic conditions, this cleavage is often accelerated. researchgate.netacs.org

Cleavage of the C-S Bond: The bond between the pyrimidine ring and the sulfur atom can also be a point of cleavage, leading to the formation of different sets of intermediates.

Modification of the Pyrimidine Ring: The pyrimidine ring itself can undergo transformations, such as hydroxylation or demethylation of the methoxy group. The degradation of pyrimidine bases generally proceeds through a reductive pathway. researchgate.netcreative-proteomics.com

Oxidation: Oxidative degradation can introduce hydroxyl groups onto the benzene (B151609) or pyrimidine rings, leading to a variety of hydroxylated intermediates.

The identification of these intermediate products is crucial for constructing a complete degradation map. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is particularly powerful for this purpose, as it allows for the accurate mass measurement of the parent and product ions, facilitating the determination of their elemental compositions.

Table 2: Plausible Intermediate Products in the Degradation of this compound

| Intermediate Product | Chemical Formula | m/z (Mass-to-Charge Ratio) | Proposed Degradation Pathway | Analytical Technique |

| 4-Amino-6-methoxypyrimidine | C₅H₇N₃O | 125.06 | Hydrolysis (S-N cleavage) | LC-MS/MS |

| Benzenesulfonic acid | C₆H₆O₃S | 158.00 | Hydrolysis (S-N cleavage) | LC-MS/MS |

| 6-Hydroxypyrimidine-4-sulfonamide | C₄H₅N₃O₃S | 175.00 | Demethylation | LC-MS/MS |

| Aniline | C₆H₇N | 93.06 | Cleavage of C-S and S-N bonds | GC-MS, LC-MS/MS |

| Sulfanilic Acid | C₆H₇NO₃S | 173.01 | Hydrolysis and oxidation | LC-MS/MS |

By identifying and characterizing these volatile and non-volatile degradation products, a comprehensive picture of the chemical fate of this compound can be constructed. This information is invaluable for understanding its stability, reactivity, and potential transformation in various chemical and environmental systems.

Future Research Directions and Translational Outlook

Rational Design of Next-Generation Pyrimidine (B1678525) Sulfonamide Analogues

The rational design of new pyrimidine sulfonamide analogues is a dynamic area of research, driven by the need for more potent and selective therapeutic agents. nih.govtandfonline.com A key strategy involves the hybridization of the pyrimidine-sulfonamide core with other pharmacologically active moieties to create multifunctional molecules. nih.govtandfonline.com This approach aims to address complex diseases by simultaneously modulating multiple biological targets. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this design process. For instance, research has shown that the nature and position of substituents on the pyrimidine and phenyl rings can significantly influence biological activity. nih.gov One study highlighted that methoxy (B1213986) groups at specific positions on an associated phenyl ring were favorable for anticancer activity. nih.gov Conversely, replacing a phenyl ring with a methyl group at certain positions on the pyrimidine moiety led to a significant loss of activity. nih.gov

The "dual-tail approach" is another design strategy that has been successfully applied to create novel thiopyrimidine-benzenesulfonamide hybrids as selective carbonic anhydrase inhibitors. tandfonline.com This method focuses on optimizing the interactions of different parts of the molecule with the target enzyme's active site.

The following table summarizes the inhibitory concentrations of various pyrimidine-sulfonamide hybrids, illustrating the impact of structural modifications on their anticancer activity.

| Compound ID | Target Cell Line(s) | IC50 Value(s) | Key Structural Features | Reference |

| Hybrid 10a | H1975, H2228 | 1.60 µM, 3.30 µM | Dual inhibitor of ALK and EGFR | nih.gov |

| PS14 (12) | HeLa, HCT-116, A549, HepG2 | 12.64–22.20 µM | Moderate antiproliferative activity | nih.gov |

| Hybrid 13 | HCT-15, DU-145, HT-29 | 100–760 nM | Methoxy groups at C-2 and C-3' of phenyl ring | nih.gov |

| Hybrid 9a | HCT-116 | 9.64 µM | Cyclopentyl group at C-4 of pyrimidine | nih.gov |

| Hybrid 9b | HT-29 | 9.95 µM | Cyclopentyl group at C-4 of pyrimidine | nih.gov |

| Hybrid 3a,b | HCT-116 | 5.66 µM, 9.59 µM | - | nih.gov |

| Hybrid 17 | MDA-MB-231, MCF-7, T-47D | 2.40–2.50 µM | Thioether-containing hybrid | nih.gov |

Strategies for Addressing Mechanisms of Resistance in Target Enzymes

A significant challenge in the long-term efficacy of sulfonamide-based drugs is the development of resistance in target enzymes, primarily dihydropteroate (B1496061) synthase (DHPS). nih.govbiorxiv.org Resistance can arise from mutations in the folP gene, which encodes DHPS, or through the acquisition of sul genes that produce sulfa-insensitive DHPS variants. biorxiv.org

Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it. biorxiv.orgresearchgate.net Studies have revealed that resistance-conferring mutations often occur in the loops of the DHPS enzyme that line the p-aminobenzoic acid (pABA)/sulfonamide binding site. biorxiv.org In some cases, plasmid-borne resistance genes, such as sul1 and sul2, encode for alternative DHPS enzymes that exhibit high insensitivity to sulfonamides while maintaining normal affinity for the natural substrate, pABA. nih.gov This remarkable discriminatory ability is attributed to specific amino acid sequences, such as a Phe-Gly insertion, which alters the active site's conformational dynamics. researchgate.net

Strategies to combat resistance include:

Developing inhibitors that are less susceptible to known resistance mutations. This can be achieved through structural modifications that exploit differences between the wild-type and mutant enzymes.

Designing compounds that can overcome the resistance mediated by sul genes. This might involve creating molecules that can effectively inhibit the sulfa-resistant DHPS variants. researchgate.net

Exploring combination therapies. Using a pyrimidine sulfonamide in conjunction with an agent that targets a different pathway could reduce the likelihood of resistance emerging.

Exploration of Novel Biological Targets for Pyrimidine Sulfonamide Scaffolds

The versatility of the pyrimidine sulfonamide scaffold extends beyond its traditional role as an antimicrobial and anticancer agent. nih.govgsconlinepress.com Researchers are actively exploring new biological targets for this privileged structure. tandfonline.combiointerfaceresearch.com

Recent studies have identified pyrimidine-sulfonamide hybrids as potent inhibitors of various enzymes implicated in a range of diseases:

Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain cancers. nih.govtandfonline.com

Kinases: Pyrimidine derivatives have shown promise as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. tandfonline.comnih.gov This includes targets like anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK). nih.govbiointerfaceresearch.com

mPGES-1 and 5-LOX: Dual inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) by dihydropyrimidine/sulfonamide hybrids has demonstrated significant anti-inflammatory effects. nih.gov

PI3K/mTOR: Sulfonamide methoxypyridine derivatives have been developed as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway frequently activated in cancer. nih.govmdpi.com

Tubulin: Some sulfonamide derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of the anticancer drug colchicine. researchgate.net

α-glucosidase and α-amylase: Novel sulfonamide derivatives have been identified as potential multitarget antidiabetic agents through the inhibition of these carbohydrate-metabolizing enzymes. rsc.org